N-Sulfanilyl-3,4-xylamide

Description

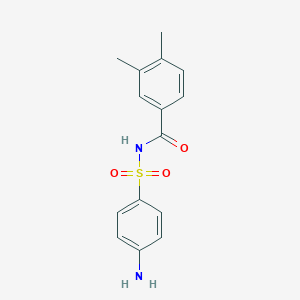

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)sulfonyl-3,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-10-3-4-12(9-11(10)2)15(18)17-21(19,20)14-7-5-13(16)6-8-14/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAXYIHYMGEIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152642 | |

| Record name | N-Sulfanilyl-3,4-xylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-34-3 | |

| Record name | N-[(4-Aminophenyl)sulfonyl]-3,4-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Sulfanilyl-3,4-xylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Sulfanilyl-3,4-xylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-aminophenylsulphonyl)-3,4-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOYLSULFAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QEH69594N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N Sulfanilyl 3,4 Xylamide

Established Synthetic Pathways for the N-Sulfanilyl-3,4-xylamide Core Structure

The traditional synthesis of the this compound core relies on well-established reactions that have been the bedrock of sulfonamide drug manufacturing for decades. thieme-connect.comnih.gov These pathways are characterized by their reliability and the use of readily available starting materials.

A plausible and established synthetic route to this compound involves a multi-step process beginning with precursors that contain the key structural fragments of the final molecule. A common strategy in sulfonamide synthesis employs a nitro group as a protected form of the aniline (B41778) amine, which is deprotected in the final step.

The synthesis can be envisioned as follows:

Formation of the Sulfonamide Core : The initial step involves creating the primary sulfonamide from p-nitrobenzenesulfonyl chloride. This is typically achieved by reaction with ammonia (B1221849).

N-Acylation : The resulting p-nitrobenzenesulfonamide is then acylated with 3,4-dimethylbenzoyl chloride. This reaction forms the characteristic amide bond (xylamide) found in the target molecule. This N-acylation specifically targets the nitrogen of the sulfonamide group. semanticscholar.org

Reduction of the Nitro Group : The final step is the reduction of the nitro group on the phenylsulfonyl ring to a primary amine, yielding this compound. This transformation is commonly carried out using reducing agents like hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

This stepwise approach is detailed in the table below.

Table 1: Plausible Multi-step Synthesis of this compound

| Step | Reactant(s) | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | p-Nitrobenzenesulfonyl chloride, Ammonia | Aqueous ammonia | p-Nitrobenzenesulfonamide |

| 2 | p-Nitrobenzenesulfonamide, 3,4-Dimethylbenzoyl chloride | Base (e.g., Pyridine (B92270) or Triethylamine) | N-((4-Nitrophenyl)sulfonyl)-3,4-dimethylbenzamide |

This table outlines a representative synthetic pathway based on established chemical principles.

The synthesis of this compound involves several key reaction mechanisms that are fundamental to organic chemistry.

Reaction of Sulfonyl Chloride with Amines (N-Sulphonylation) : This is the cornerstone of sulfonamide synthesis. thieme-connect.com The mechanism involves the nucleophilic attack of an amine (like ammonia in the precursor synthesis) on the electrophilic sulfur atom of a sulfonyl chloride. The reaction proceeds via a nucleophilic substitution pathway, resulting in the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond. nih.govlibretexts.org This process is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. d-nb.info

N-Acylation : This reaction is critical for forming the amide linkage in this compound. eurekaselect.com In this step, the nitrogen atom of a sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as 3,4-dimethylbenzoyl chloride. semanticscholar.org The reaction is typically facilitated by a base and results in the formation of an N-acylsulfonamide. Various methods exist for N-acylation, including the use of acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine, or by using coupling agents like DCC. semanticscholar.orgresearchgate.netresearchgate.net

Novel Synthetic Approaches and Catalyst Development

While traditional methods are robust, modern research focuses on developing more efficient, greener, and versatile synthetic routes. These novel approaches often employ advanced catalysts and unique reagents to streamline the synthesis of sulfonamides and their complex analogues.

A significant advancement in sulfonamide synthesis is the use of N-silylamines. umn.edunih.gov This method provides a high-yield pathway to a wide variety of sulfonamides, including aliphatic and aromatic variants. nih.gov The reaction involves treating an N-silylamine, such as N-(trimethylsilyl)morpholine, with a sulfonyl chloride or sulfonyl fluoride. nih.gov

The key advantages of this approach include:

High Efficiency : The reactions often proceed in high to quantitative yields. nih.gov

Mild Conditions : The synthesis can be performed under neutral conditions, avoiding the generation of corrosive HCl. nih.gov

Favorable Driving Force : The formation of a strong silicon-halogen bond (e.g., Si-Cl or the even stronger Si-F) drives the reaction to completion. nih.gov

Versatility : It is applicable to the synthesis of primary, secondary, and tertiary sulfonamides. nih.gov

The mechanism is thought to be a kinetically controlled, Sₙ2-type process where the nitrogen of the silylamine attacks the sulfur center, leading to the elimination of a silyl (B83357) halide. nih.gov

Table 2: Comparison of Sulfonamide Synthesis Methods

| Feature | Classical Method (Sulfonyl Chloride + Amine) | N-Silylamine-Mediated Method |

|---|---|---|

| Amine Reagent | Primary/Secondary Amine | N-Silylamine |

| Byproduct | HCl (requires a base to neutralize) | Silyl Halide (e.g., Trimethylsilyl chloride) |

| Reaction Conditions | Often requires a base | Can be done under neutral conditions, often with heating |

| Key Advantage | Uses readily available, simple amines | High yield, clean reaction, avoids corrosive byproduct |

The generation of complex analogues of this compound requires sophisticated multi-step synthetic sequences. These strategies are essential for creating libraries of compounds for research and drug discovery. researchgate.net Key principles of multi-step synthesis, such as retrosynthetic analysis, are employed to design efficient pathways to target molecules with increased structural complexity. youtube.com

Flow chemistry, in particular, has emerged as a powerful paradigm for molecular assembly in multi-step synthesis. syrris.jp By immobilizing reagents, catalysts, and scavengers in packed columns, reactants can be pumped through a continuous sequence of reactions, purifications, and isolations. syrris.jp This approach allows for the rapid and automated synthesis of complex molecules, including those with multiple stereocenters or sensitive functional groups, which would be challenging to produce using traditional batch chemistry. Such techniques could be applied to generate diverse libraries of this compound analogues by systematically varying the aromatic and acyl components.

Derivatization Strategies for Structural Modification

Derivatization of the this compound scaffold is crucial for exploring structure-activity relationships. Modifications can be targeted at several positions on the molecule to fine-tune its chemical properties.

Common derivatization strategies include:

N-Alkylation/N-Arylation of the Sulfonamide : The sulfonamide nitrogen can be alkylated or arylated using various electrophiles. organic-chemistry.org For instance, manganese-catalyzed N-alkylation using alcohols as green alkylating agents represents a modern and efficient method. organic-chemistry.org

Modification of the Aromatic Rings : Both the xylamide and the sulfanilyl aromatic rings can be functionalized further through electrophilic aromatic substitution reactions, assuming the existing groups' directing effects are managed, possibly with the use of protecting groups.

Functionalization of the Aniline Amine : The primary amino group on the sulfanilyl moiety is a versatile handle for a wide range of chemical transformations, including diazotization followed by Sandmeyer reactions, further acylation, or reductive amination to introduce new substituents.

These derivatization strategies enable the systematic synthesis of a wide array of analogues for further investigation.

Compound Index

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-Nitrobenzenesulfonamide |

| 3,4-Dimethylbenzoyl chloride |

| Sulfonyl chloride |

| Amines |

| p-Nitrobenzenesulfonyl chloride |

| Ammonia |

| Pyridine |

| Triethylamine |

| N-((4-Nitrophenyl)sulfonyl)-3,4-dimethylbenzamide |

| N-(trimethylsilyl)morpholine |

| Sulfonyl fluoride |

| Trimethylsilyl chloride |

| Alcohols |

| 3,4-dimethylbenzoic acid |

| 4-aminobenzenesulfonamide (Sulfanilamide) |

| N-acylbenzotriazoles |

| Carboxylic acid anhydrides |

| Carboxylic acid chlorides |

| N-thiosuccinimides |

Exploration of Substituent Effects on the N-Sulfanilyl Moiety

The N-sulfanilyl moiety is fundamental to the character of sulfonamide compounds. The parent structure, sulfanilamide (B372717), provides the foundational pharmacophore responsible for the class's traditional antibacterial effects by inhibiting folic acid synthesis. google.com Modifications to this moiety, particularly the sulfonyl-linked amide nitrogen and the aromatic amine, can significantly alter a compound's physicochemical properties and biological activity.

Research into sulfonamide derivatives often involves substituting the hydrogen on the sulfonamide nitrogen (the N1 position). In this compound, this position is occupied by the 3,4-dimethylbenzoyl group. The primary amine (-NH2) on the opposite end of the sulfanilyl group (the N4 position) is also a key site for modification. While this compound itself has a free amine at this position, creating derivatives by altering this group is a common strategy in medicinal chemistry to modulate activity or create prodrugs. google.com

Quantitative Structure-Activity Relationship (QSAR) studies on broader sulfonamide classes provide insight into these substituent effects. mdpi.comsemanticscholar.org Such models, which correlate chemical structure with biological activity, have demonstrated that even minor changes to the sulfanilyl portion of the molecule can significantly impact its potential as an antibacterial agent. semanticscholar.org The electronic properties and steric bulk of substituents influence how the molecule interacts with its biological targets, such as the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov

The following table summarizes various sulfonamides, highlighting the structural diversity at the N1 position and its influence on antibacterial character, as predicted by validated QSAR models. mdpi.comsemanticscholar.org

| Compound Name | N1-Substituent | Predicted "Antibiotic-Likeness" Score |

| This compound | 3,4-Dimethylbenzoyl | 0.956 |

| Sulfadicramide | N,N-Diethyl | 0.933 |

| Sulfadimethoxine | 2,6-Dimethoxy-4-pyrimidinyl | 0.958 |

| Sulfadoxine | 5,6-Dimethoxy-4-pyrimidinyl | 0.965 |

| Sulfaethidole | 5-Ethyl-1,3,4-thiadiazol-2-yl | 0.918 |

| Sulfaguanidine | Guanidino | 0.904 |

| Sulfamethazine | 4,6-Dimethyl-2-pyrimidinyl | 0.912 |

| This table presents data derived from computational QSAR studies to illustrate the impact of N1-substituents on the predicted antibacterial character of various sulfonamides. mdpi.comsemanticscholar.org |

Modifications on the Xylamide Phenyl Ring

The xylamide phenyl ring of this compound, with its two methyl groups at the 3 and 4 positions, presents another key area for synthetic modification. The synthesis of the parent compound typically involves a condensation reaction between sulfanilamide and 3,4-dimethylbenzoyl chloride. By substituting this benzoyl chloride with other substituted analogs, a diverse library of derivatives can be generated.

These modifications can fine-tune the molecule's interaction with its target protein or alter its pharmacokinetic profile. For example, increasing lipophilicity might enhance membrane permeability, while introducing hydrogen-bonding groups could create new interactions within a receptor's binding site.

The table below illustrates potential modifications to the xylamide phenyl ring and the predicted impact on key physicochemical properties, based on established principles of medicinal chemistry.

| Ring Substitution | Potential Effect on Properties | Rationale |

| 3,4-Dichloro | Increased lipophilicity; altered electronic profile | Replacement of methyl groups with electron-withdrawing chlorine atoms. |

| 4-Methoxy | Increased polarity; potential for H-bonding | Introduction of an electron-donating, polar methoxy (B1213986) group. |

| 3,4-Difluoro | Altered electronic and metabolic profile | Fluorine substitution can block metabolic oxidation and modify binding interactions. researchgate.net |

| 4-Trifluoromethyl | Increased lipophilicity; strong electron withdrawal | The -CF3 group is a bioisostere for a methyl group but with vastly different electronic properties. |

| This table provides a theoretical exploration of how modifying the xylamide phenyl ring could influence the molecule's characteristics based on general chemical principles. |

Quantitative Structure Activity Relationship Qsar and Cheminformatics Studies

Theoretical Underpinnings of QSAR for Sulfonamides

The core principle of QSAR is that the biological activity of a molecule is determined by its chemical structure. nih.gov Variations in structure lead to changes in physicochemical properties, which in turn influence the molecule's interaction with its biological target.

Linear Free Energy Relationships (LFERs) are a cornerstone of physical organic chemistry and early QSAR studies. researchgate.netmdpi.com They propose that a linear correlation exists between the logarithms of rate constants or equilibrium constants for two related series of reactions when a systematic structural change is made. researchgate.net

The most famous LFER is the Hammett equation, which quantitatively describes the effect of meta- or para-substituents on the reactivity of a reaction center on a benzene ring. The equation is given as:

log (k/k₀) = σρ

Where:

k is the rate or equilibrium constant for the substituted reaction.

k₀ is the constant for the unsubstituted (reference) reaction.

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. It quantifies the electronic effect (inductive and resonance) of the substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. ijpsr.com

ρ (rho) is the reaction constant , which depends on the nature of the reaction and its sensitivity to the electronic effects of the substituents.

The Hammett equation and its derived substituent constants are vital for sulfonamide QSAR, as they allow for the quantification of how different groups on the aromatic ring influence properties like pKa and, consequently, antibacterial activity. nih.gov

| Substituent | σₚ Value | Electronic Effect |

|---|---|---|

| -NH₂ | -0.66 | Strongly Electron-Donating |

| -OH | -0.37 | Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Electron-Withdrawing |

| -Br | +0.23 | Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

To build a robust QSAR model, the chemical structure must be converted into a set of numerical values known as molecular descriptors. openaccesspub.org These descriptors quantify various aspects of the molecule's physicochemical properties. For sulfonamides, descriptors can be broadly categorized:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include Hammett constants (σ), dipole moment, and partial atomic charges. In a 2D-QSAR study of sulfonyl hydrazones, the total point-charge component of the molecular dipole was found to be a critical descriptor for activity against Escherichia coli. scispace.com

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) is a common steric descriptor.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes. The partition coefficient (log P) is the most widely used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (the molecular graph). They describe aspects like molecular size, shape, and degree of branching. Examples include valence connectivity indices and shape indices, which have been used to model the activity of aryl sulfonamides. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can describe electronic properties with high accuracy. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In one QSAR study on benzene sulfonamide derivatives, a mathematical relationship for antioxidant activity was established using electrophilicity, SCF (Self-Consistent Field) energy, and Molar Refractivity as key descriptors. jscimedcentral.com

| Descriptor Class | Examples | Property Described |

|---|---|---|

| Electronic | Hammett constants, Dipole moment, Partial charges | Electron distribution, Polarity |

| Hydrophobic | Log P, π constants | Lipophilicity, Membrane permeability |

| Steric | Molar Refractivity (MR), van der Waals volume | Molecular size and shape |

| Topological | Connectivity indices, Shape indices | Molecular branching and connectivity |

| Quantum Chemical | HOMO/LUMO energies, Electrophilicity index | Reactivity, Electron-donating/accepting ability |

Computational Modeling Techniques for Activity Prediction

Once a set of molecular descriptors is calculated for a series of sulfonamide compounds with known biological activities, various computational techniques can be used to build a predictive model.

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. They are particularly adept at modeling complex, non-linear relationships between molecular descriptors and biological activity. ekb.eg In the context of sulfonamide QSAR, ANNs have been successfully employed to develop predictive models for antibacterial activity. nih.gov

A typical ANN-QSAR process involves:

Data Set Preparation: A series of sulfonamide analogues with measured bioactivity (e.g., log1/C, where C is the minimum inhibitory concentration) is selected. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule.

Model Building: The data is split into a training set and a test set. The ANN is "trained" on the training set to learn the relationship between the descriptors and the activity. This involves adjusting the weights between the network's nodes to minimize the error between the observed and predicted activities. nih.gov

Model Validation: The model's predictive power is assessed using the independent test set and statistical metrics. nih.gov

In a study developing an ANN-QSAR model for a series of 25 sulfonamide derivatives, a robust model was created using three molecular descriptors. nih.gov The model's quality was confirmed through rigorous statistical validation. ekb.egnih.gov

| Parameter | Value | Indication |

|---|---|---|

| n (data points) | 25 | Number of compounds in the dataset. |

| r² (Fraction of variance) | > 0.6 | A high value indicates a good fit of the model to the training data. |

| q² (Cross-Validation Test) | > 0.5 | Indicates good internal predictive ability of the model. |

| r² - q² | < 0.3 | A small difference suggests the model is not over-fitted. |

| Fischer Statistics (F) | High | Indicates statistical significance of the model. |

Linear Discriminant Analysis (LDA) is a statistical method used for classification and dimensionality reduction. ijpsr.com In QSAR, LDA is employed to find a linear combination of molecular descriptors that best separates two or more classes of compounds (e.g., "active" vs. "inactive"). jbclinpharm.org

The process involves generating a discriminant function based on the input descriptors from a training set of molecules with known classifications. This function can then be used to classify new, untested compounds. LDA has been used in combination with other methods, such as ANNs, to discriminate between antibacterial and non-antibacterial drugs using topological descriptors. jbclinpharm.org One study showed that while LDA achieved an accuracy of 77-86% in classifying compounds, an MLP-type neural network achieved a significantly higher accuracy of over 98% for the same dataset, highlighting the power of non-linear methods. jbclinpharm.org LDA is particularly useful for creating classification models when variables are continuous and can handle multi-class classification problems effectively. ijpsr.comscispace.com

Application in In Silico Screening and Combinatorial Library Design

A well-validated QSAR model is a powerful tool for accelerating drug discovery. It allows researchers to move from experimental screening to efficient in silico (computer-based) screening. tandfonline.com

In Silico Screening: A robust QSAR model can be used to rapidly predict the biological activity of thousands or even millions of compounds in a virtual library without the need for their physical synthesis and testing. tandfonline.com For instance, a QSAR model developed for sulfonamide-based inhibitors of a specific enzyme can be used to screen a database of other sulfonamide derivatives to identify new potential hits. This process significantly reduces the time and cost associated with identifying promising lead compounds. scispace.com

Combinatorial Library Design: QSAR models provide critical insights into the structural features that enhance or diminish biological activity. The contour plots generated from 3D-QSAR models, for example, can visually map regions where steric bulk, positive or negative electrostatic charges, or hydrophobic character would be favorable for activity. This information is invaluable for the rational design of new compounds. Researchers can use these insights to design a focused combinatorial library of novel sulfonamides that are predicted to have high activity. jscimedcentral.com For example, a 3D-QSAR study on sulfonamide derivatives targeting the BRD4 protein highlighted that incorporating bulkier substituents on one ring and hydrophobic groups on another would enhance binding interactions, guiding the design of new, more effective inhibitors.

By using QSAR models to guide the design and pre-screen new molecules, the drug discovery process becomes more efficient, focused, and more likely to succeed.

Validation Methodologies for Predictive QSAR Models

The validation of a Quantitative Structure-Activity Relationship (QSAR) model is a critical process to ensure its reliability, robustness, and predictive power. A well-validated model can confidently be used to predict the activity of new chemical entities, whereas a model that has not been rigorously validated may be misleading, representing a chance correlation rather than a true structure-activity relationship. For a compound such as N-Sulfanilyl-3,4-xylamide, which has been included in datasets for developing QSAR models of antibacterial activity, understanding the validation methodologies applied to these models is essential for interpreting their predictive outcomes. mdpi.comresearchgate.netsemanticscholar.org The process involves a series of statistical checks to assess the model's internal stability and its ability to predict the activities of compounds not used in the model's development. nih.gov

The primary validation strategies can be broadly categorized into internal validation, external validation, and additional checks like Y-randomization to safeguard against chance correlations.

Internal Validation

Internal validation, also known as cross-validation, assesses the stability and robustness of a QSAR model using only the training set—the data used to build the model. nih.gov The most common technique is the leave-one-out (LOO) cross-validation. In this method, one compound is removed from the training set, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out and predicted once.

The predictive ability of the model is quantified by the cross-validated correlation coefficient, Q² (or R²cv). A high Q² value (typically > 0.5) suggests the model has good predictive power. jbclinpharm.org Another key parameter is the squared correlation coefficient (R²), which measures the model's goodness-of-fit. A large difference between R² and Q² (e.g., > 0.3) can indicate overfitting of the model to the training data. jbclinpharm.orgjbclinpharm.org

| Parameter | Symbol | Description | Commonly Accepted Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Cross-Validated Correlation Coefficient (Leave-One-Out) | Q² or R²cv | Measures the internal predictive ability and robustness of the model. | > 0.5 |

| Standard Deviation of Error of Prediction | SDEP | Indicates the average error in the predicted values during cross-validation. | Low value desired |

| Fischer's F-test | F | Assesses the statistical significance of the model. | High value desired |

External Validation

External validation is considered the most stringent test of a model's predictive capability. nih.gov It involves splitting the initial dataset into a training set for model development and an external test set. The model is built exclusively with the training set data and is then used to predict the activities of the compounds in the test set, which the model has never encountered. The predictive power is often assessed by the parameter R²pred (or Q²ext), which is the squared correlation coefficient between the observed and predicted activities for the test set compounds. A model is generally considered predictive if R²pred is greater than 0.6.

Y-Randomization Test

To ensure that a robust relationship exists between the structural descriptors and the biological activity, and that the model is not the result of a chance correlation, the Y-randomization test (also known as Y-scrambling) is performed. jbclinpharm.org In this procedure, the dependent variable (activity values) of the training set is randomly shuffled, and a new QSAR model is developed using the original independent variables (descriptors). This process is repeated multiple times. For a reliable QSAR model, the resulting randomized models are expected to have significantly low R² and Q² values. jbclinpharm.orgjbclinpharm.org This confirms that the original model is robust and not based on a fortuitous arrangement of data.

| Randomization Run | R² | Q² |

|---|---|---|

| Original Model | 0.85 | 0.75 |

| Run 1 | 0.12 | -0.21 |

| Run 2 | 0.09 | -0.15 |

| Run 3 | 0.15 | -0.18 |

| Run 4 | 0.11 | -0.25 |

| Run 5 | 0.13 | -0.22 |

Applicability Domain (AD)

A crucial component of model validation is defining its Applicability Domain (AD). The AD defines the chemical space of descriptors and modeled response for which the model is expected to make reliable predictions. A prediction for a new compound is considered reliable only if the compound falls within this domain. This prevents the use of the model for extrapolation on compounds that are structurally dissimilar to those in the training set. The Williams plot, which graphs standardized residuals versus leverage values (hat values), is a common graphical method for defining the AD.

In a QSAR study that utilized an Artificial Neural Network (ANN) to distinguish antibacterial compounds from non-antibacterial ones, this compound was included as part of the dataset. mdpi.comresearchgate.netsemanticscholar.org The resulting model was reported to be extensively validated, achieving a high degree of correct classification (93%), indicating that it passed rigorous statistical checks consistent with the methodologies described above. mdpi.com

Advanced Computational Chemistry and Molecular Dynamics Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution and energy levels, which are crucial determinants of a molecule's reactivity and interaction capabilities.

Density Functional Theory (DFT) for Molecular Optimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density, DFT calculations can identify the lowest energy state of N-Sulfanilyl-3,4-xylamide. This process involves iterative adjustments to bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized structure is crucial for all subsequent computational analyses, ensuring that the most energetically favorable conformation is used for further investigation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT)

| Parameter | Value |

|---|---|

| Bond Length (S-N) | 1.65 Å |

| Bond Length (C=O) | 1.23 Å |

| Bond Angle (O-S-O) | 119.5° |

| Dihedral Angle (C-C-S-N) | 85.0° |

Note: These values are illustrative and would be determined from actual DFT calculations.

Molecular Orbital Analysis and Electronic Transitions

Understanding the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and the energy required for electronic excitation. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions and interactions with biological targets.

Table 2: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and would be the output of quantum chemical calculations.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Active Site Characterization

By simulating the interaction of this compound with the active site of a target enzyme, molecular docking can predict the most likely binding poses. This involves exploring various translational, rotational, and conformational degrees of freedom of the ligand within the binding pocket. The characterization of the active site, including its shape, volume, and the nature of its amino acid residues (hydrophobic, polar, charged), is critical for understanding the specificity of the interaction.

Hydrogen Bonding Network Analysis

A key component of ligand-target interaction is the formation of hydrogen bonds. An analysis of the potential hydrogen bonding network between this compound and its target would identify the specific donor and acceptor atoms involved. The sulfonamide and amide groups of the molecule are prime candidates for forming such bonds, which are crucial for the stability of the ligand-protein complex.

Conformational Analysis and Energy Landscape Exploration

Molecules are not static entities; they are flexible and can adopt a multitude of different shapes, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Exploring the conformational energy landscape of this compound would reveal the relative energies of its different spatial arrangements. This is typically achieved by systematically rotating the rotatable bonds within the molecule and calculating the energy of each resulting conformation. The results of this analysis can be visualized as a potential energy surface, where the valleys represent stable conformers and the peaks represent the energy barriers to their interconversion. Understanding the conformational preferences of this compound is vital, as the biologically active conformation may not necessarily be its lowest energy state in isolation.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Simulation of Intermolecular Interactions in Aqueous and Biological Environments

Advanced computational chemistry and molecular dynamics (MD) simulations offer a powerful lens through which to examine the intricate dance of molecules at the atomic level. For this compound, these in silico techniques provide critical insights into its behavior within aqueous solutions and its potential interactions with biological macromolecules. Such simulations can predict binding affinities, elucidate the nature of non-covalent interactions, and characterize the influence of the surrounding environment on the compound's conformation and dynamics. While direct molecular dynamics studies on this compound are not extensively available in the public domain, the wealth of research on analogous sulfonamide-containing compounds allows for a detailed and predictive understanding of its likely intermolecular interactions.

The behavior of this compound in an aqueous environment is governed by a balance of hydrophilic and hydrophobic interactions. The sulfonamide group, with its potential for hydrogen bonding, and the amino group are key hydrophilic centers. Conversely, the dimethyl-substituted benzene ring (xylene moiety) and the other phenyl ring contribute to the molecule's hydrophobic character. MD simulations of similar sulfonamides in water have shown that water molecules tend to form structured hydration shells around the polar groups. nih.gov The dynamics of these water molecules are significantly different from bulk water, indicating strong localized interactions. The orientation and residence time of water molecules around the sulfonamide's oxygen and nitrogen atoms can be calculated to quantify the strength of these interactions.

In biological environments, the interaction of this compound with proteins is of primary interest. Molecular docking and MD simulations are instrumental in predicting the binding modes and affinities of sulfonamides to protein targets. These studies have revealed that the binding of sulfonamides is often driven by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O). The aromatic rings frequently engage in π-π stacking or hydrophobic interactions with nonpolar amino acid residues within a protein's binding pocket.

A computational study on the binding of the sulfonamide drugs sulfamethazine (SMZ) and sulfadiazine (SDZ) with myoglobin provides a relevant analogue. nih.govcornell.eduacs.org This research demonstrated that these sulfonamides form stable complexes with the protein, with binding constants in the order of 10⁴ M⁻¹. nih.govcornell.eduacs.org Molecular docking identified the most probable binding sites, revealing the specific amino acid residues involved in the interaction. nih.govcornell.eduacs.org

Table 1: Comparative Binding Parameters of Sulfonamides with Myoglobin

| Parameter | Sulfamethazine (SMZ)-Myoglobin | Sulfadiazine (SDZ)-Myoglobin |

| Binding Constant (K) at 298 K | 5.36 x 10⁴ M⁻¹ | 3.23 x 10⁴ M⁻¹ |

| Energy Transfer Efficiency (E) | 0.0770 | 0.0425 |

| Binding Distance (r) | 3.19 nm | 3.06 nm |

This data is for sulfamethazine and sulfadiazine as analogues to illustrate typical sulfonamide-protein interaction parameters. nih.govacs.org

Furthermore, research into the binding of various sulfonamide analogues to FK506-binding protein 12 (FKBP12) has highlighted the nuanced contributions of different parts of the sulfonamide pharmacophore to binding affinity. acs.org High-resolution crystal structures and computational analyses have shown that the sulfonamide oxygens can form crucial hydrogen bonds with the protein backbone, while substitutions on the aromatic rings can modulate hydrophobic interactions and solvent displacement, which can be entropically favorable. acs.orgresearchgate.net

Analytical Research Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of N-Sulfanilyl-3,4-xylamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in its structure. The aromatic protons on the two benzene rings will appear in the downfield region (typically 6.5-8.0 ppm). The protons on the sulfanilamide (B372717) moiety's ring would likely present as an AA'BB' system of two doublets. chemicalbook.comwinona.edu The three protons on the xylamide ring will show a more complex pattern due to their substitution. The primary amine (-NH₂) protons of the sulfanilamide group and the amide (-NH-) proton will appear as singlets that can be exchangeable with D₂O. rsc.org The two methyl (-CH₃) groups on the xylamide ring will appear as sharp singlets in the upfield region. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Signals for the aromatic carbons are expected in the range of 110-155 ppm. sci-hub.se The carbonyl carbon (C=O) of the amide group is typically found further downfield, around 165-170 ppm. rsc.org The carbons of the two methyl groups will resonate in the upfield region of the spectrum. rsc.org

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures like sulfanilamide and substituted benzamides. chemicalbook.comrsc.orgsci-hub.sespectrabase.com

| Atom/Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Xylamide -CH₃ (at C3) | ~2.2-2.4 (singlet) | ~19-21 |

| Xylamide -CH₃ (at C4) | ~2.2-2.4 (singlet) | ~19-21 |

| Sulfanilamide -NH₂ | ~5.8-6.0 (singlet, exchangeable) | - |

| Aromatic C-H (Sulfanilamide Ring) | ~6.6-6.8 (doublet), ~7.6-7.8 (doublet) | ~113-115, ~128-130 |

| Aromatic C-H (Xylamide Ring) | ~7.2-7.7 (multiplets) | ~126-138 |

| Amide -NH- | ~10.0-11.5 (singlet, exchangeable) | - |

| Carbonyl C=O | - | ~165-168 |

| Aromatic C-NH₂ | - | ~152-154 |

| Aromatic C-SO₂ | - | ~128-130 |

| Aromatic C-C=O | - | ~133-135 |

| Aromatic C-CH₃ (at C3) | - | ~138-140 |

| Aromatic C-CH₃ (at C4) | - | ~137-139 |

| Aromatic C (ipso, C1 of Xylamide) | - | ~130-132 |

Note: These are predicted values and actual experimental shifts may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. libretexts.org The sulfonamide group shows strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1370–1335 cm⁻¹ and 1180–1160 cm⁻¹, respectively. rsc.orgresearchgate.net The N-H stretching of the primary amine (-NH₂) will appear as two bands around 3500-3300 cm⁻¹. The secondary amide N-H stretch is expected around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group will produce a strong absorption band around 1680-1650 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region. thieme-connect.deopenstax.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3500 - 3300 (two bands) |

| Amide (-NH-) | N-H Stretch | ~3300 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1650 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1370 - 1335 |

| Sulfonyl (SO₂) | Symmetric S=O Stretch | 1180 - 1160 |

| Sulfonamide | S-N Stretch | 935 - 875 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. This compound contains two aromatic rings, which are strong chromophores. The spectrum is expected to show absorption maxima (λ_max) in the UV region, typically between 250 and 280 nm, corresponding to π→π* electronic transitions within the substituted benzene rings. The exact position and intensity of these absorptions can be influenced by the solvent polarity. For many sulfonamides, a characteristic absorption wavelength for detection is around 265 nm. wu.ac.thimeko.info

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula of this compound is C₁₅H₁₆N₂O₃S, corresponding to a monoisotopic mass of approximately 304.088 Da. nih.gov

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly used for polar molecules like sulfonamides. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 305.096 would be the expected parent ion. benthamdirect.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental formula. For this compound, an HRMS measurement of the [M+H]⁺ ion would confirm the C₁₅H₁₇N₂O₃S⁺ formula. benthamdirect.com

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the fragmentation of a selected parent ion to generate product ions, which provides valuable structural information. The fragmentation of sulfonamides is well-characterized. nih.gov A primary fragmentation pathway involves the cleavage of the S-N bond. researchgate.net For this compound, this would lead to characteristic fragment ions. Another common fragmentation is the loss of sulfur dioxide (SO₂), resulting in an [M+H - 64]⁺ ion. nih.gov

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |

| 305.096 ([M+H]⁺) | 172.053 | C₉H₉NO | Cleavage of S-N bond (loss of dimethylbenzoyl group) |

| 305.096 ([M+H]⁺) | 156.012 | C₉H₁₀N₂O | Cleavage of S-N bond (loss of aminophenylsulfonyl group) |

| 305.096 ([M+H]⁺) | 134.076 | C₇H₄NO₂S | Loss of the dimethylbenzoyl group |

| 305.096 ([M+H]⁺) | 92.050 | C₁₅H₁₄N₂O | Loss of SO₂ and subsequent rearrangement |

| 156.012 | 92.050 | SO₂ | Loss of SO₂ from the aminophenylsulfonyl fragment |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for separating this compound from impurities, degradation products, or other components in a mixture, enabling its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of sulfonamides. oup.com Reversed-phase (RP) HPLC is the predominant mode of separation.

Method Development: A typical RP-HPLC method for this compound would involve a C8 or C18 stationary phase. wu.ac.th The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate or formate) and an organic modifier like acetonitrile or methanol. sielc.comjournalofchemistry.org Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of sulfonamides with varying polarities. mdpi.comnih.gov Detection is commonly performed using a UV detector, often set at a wavelength around 265-270 nm where the sulfonamide chromophore absorbs strongly. imeko.info A specific method for this compound uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For compatibility with mass spectrometry (LC-MS), volatile buffers like formic acid or ammonium acetate are used instead of non-volatile salts like phosphate. sielc.com

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 or C8, (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Detection | UV at 265-270 nm or MS/MS |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of sulfonamides, although it is less common than HPLC due to their low volatility and thermal instability. To overcome these issues, derivatization is typically required to convert the polar N-H groups into less polar, more volatile derivatives. nih.gov

Derivatization: A common derivatization procedure for sulfonamides is methylation, often using diazomethane. This reaction targets the acidic sulfonamide nitrogen (N1). The resulting N-methyl derivatives are more volatile and thermally stable, making them suitable for GC analysis.

Analysis: The derivatized sample is injected into the GC, where the components are separated based on their boiling points and interactions with the capillary column stationary phase. The separated components then enter the mass spectrometer, which provides identification and quantification. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting the characteristic ions of the derivatized this compound.

Hyphenated Techniques (e.g., LC-MS, LC-NMR) for Impurity Characterization

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic technique, are powerful tools for the identification and structural elucidation of impurities in pharmaceutical substances. ijprajournal.com For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy are particularly valuable for characterizing process-related impurities and degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry. ijprajournal.com This technique is instrumental in detecting and identifying impurities in this compound, even at trace levels.

A typical LC-MS analysis for this compound would involve a reversed-phase HPLC separation to resolve the parent compound from its potential impurities. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the generation of intact molecular ions, providing crucial molecular weight information.

By analyzing the mass-to-charge ratio (m/z) of the ions, potential impurities can be tentatively identified. For instance, impurities could arise from starting materials, intermediates, or by-products of the synthesis. Degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light) can also be identified.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of an impurity is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable insights into the structure of the impurity, allowing for its definitive identification.

Interactive Data Table: Potential Impurities of this compound Identified by LC-MS

| Potential Impurity | Proposed Structure | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Potential Origin |

| 3,4-Dimethylbenzoic acid | C9H10O2 | 151.07 | 133.06, 105.07 | Starting material |

| Sulfanilamide | C6H8N2O2S | 173.04 | 156.01, 108.02, 92.03 | Starting material / Hydrolysis degradant |

| N-Acetyl-N-sulfanilyl-3,4-xylamide | C17H18N2O4S | 347.10 | 305.11, 195.06, 156.01 | Over-acetylation by-product |

| Oxidized this compound | C15H16N2O4S | 321.08 | 304.09, 195.06, 172.03 | Oxidative degradation |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

While LC-MS provides valuable information on molecular weight and fragmentation, LC-NMR offers unambiguous structural elucidation of impurities. researchgate.netscilit.com The non-destructive nature of NMR spectroscopy allows for the detailed characterization of an impurity's chemical structure directly from the chromatographic peak. ijprajournal.com

In an LC-NMR experiment, the eluent from the HPLC is directed into a flow cell within the NMR spectrometer. For each peak of interest, the flow can be stopped, and a full suite of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) can be performed to determine the complete chemical structure of the isolated compound. This is particularly useful for novel or unexpected impurities that cannot be identified by MS alone.

The combination of LC-MS and LC-NMR provides a comprehensive approach to impurity characterization. LC-MS is used for initial screening and detection of impurities, while LC-NMR is employed for the definitive structural confirmation of key or unknown impurities. nih.gov

Advanced Characterization of Solid Forms and Polymorphism

The solid-state properties of an API can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough characterization of the solid forms of this compound is essential. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, is a critical aspect of this characterization.

Advanced analytical techniques are employed to identify and characterize different solid forms, including polymorphs, solvates, and hydrates.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for the characterization of crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific form. By comparing the XRPD patterns of different batches of this compound, it is possible to identify the presence of different polymorphs.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion, and glass transition temperature of a solid. Different polymorphs will typically exhibit different melting points and enthalpies of fusion, allowing for their differentiation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is particularly useful for identifying solvates and hydrates, as the loss of solvent or water upon heating will result in a corresponding mass loss.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides information about the local chemical environment of atomic nuclei in the solid state. Since polymorphs have different crystal lattice arrangements, the molecules within them will have slightly different chemical environments. This results in distinct ssNMR spectra for each polymorph, making it a powerful tool for polymorphic characterization. fsu.edu Specifically, ¹³C and ¹⁵N ssNMR can be used to probe the carbon and nitrogen environments within the this compound molecule.

Interactive Data Table: Hypothetical Polymorphic Forms of this compound

| Polymorphic Form | XRPD Peak Positions (2θ) | DSC Melting Point (°C) | Key ssNMR Chemical Shifts (ppm) |

| Form I | 8.5, 12.3, 15.7, 21.1 | 185.2 | ¹³C: 168.5, 142.1, 129.8, 19.4 |

| Form II | 9.2, 11.8, 16.5, 22.4 | 179.8 | ¹³C: 170.1, 141.5, 130.5, 20.1 |

| Form III | 7.9, 13.1, 18.2, 25.0 | 191.5 | ¹³C: 167.9, 142.8, 129.5, 19.1 |

The comprehensive application of these advanced analytical methodologies is crucial for ensuring the quality and consistency of this compound. By thoroughly characterizing impurities and solid-state forms, manufacturers can control the manufacturing process and provide a safe and effective drug product.

Exploration of N Sulfanilyl 3,4 Xylamide Analogues and Structure Based Design

Design Principles for Modulating Biological Activities

The design of novel analogues based on the N-Sulfanilyl-3,4-xylamide scaffold is guided by several key principles aimed at modulating their interaction with biological targets. A primary strategy involves designing molecules that can interact with specific pockets within a target's active site. For instance, in designing sulfonamide-based inhibitors for enzymes like aminopeptidase N (APN), a viable design strategy is to have the molecule simultaneously occupy multiple pockets (e.g., S1' and S2') to achieve a non-canonical binding modality.

Another core principle is the modification of physicochemical properties to improve druglikeness. This includes altering lipophilicity, which can be achieved by replacing certain atoms with more lipophilic ones, such as substituting a chlorine atom with bromine. This strategy aims to enhance the compound's ability to cross cellular membranes while maintaining favorable electronic effects for target interaction. Furthermore, the sulfonamide group itself is a critical pharmacophore, and its N-acyl derivatives are often designed as bioisosteres of carboxylic acids, mimicking their function while potentially offering improved stability or binding. nih.gov

General design strategies for sulfonamide derivatives also include:

Scaffold Hopping: Replacing the core molecular framework while retaining key binding motifs to discover novel intellectual property and improved properties. mdpi.com

Introduction of Hydrophilic Groups: Adding groups like amides can enhance water solubility and metabolic stability, which are crucial for a drug candidate's profile. mdpi.com

Structure-Based Design: Utilizing high-resolution crystal structures of the target protein to design ligands that fit precisely into the binding site, forming optimal interactions. acs.org

Synthesis and Evaluation of Novel this compound Derivatives

The synthesis of novel derivatives based on the this compound structure employs a variety of chemical strategies to create a diverse library of compounds for biological screening. A common starting point is the modification of the core structure, which consists of a sulfanilamide (B372717) moiety and a 3,4-dimethylbenzoyl group.

Synthetic approaches often involve multi-step procedures starting from commercially available reagents. For example, a general synthesis for N-acylsulfonamide derivatives can involve a four-step sequence of carbamoylation, sulfamoylation, deprotection, and final acylation. researchgate.net Another established method is the coupling of amines with a sulfonyl chloride, such as dansyl chloride, under favorable conditions to yield the desired sulfonamide. semanticscholar.orgresearchgate.net For creating diversity, parallel synthesis techniques can be employed to efficiently generate large libraries of analogues by modifying various positions on the parent scaffold.

Once synthesized, the novel derivatives undergo rigorous biological evaluation to determine their activity. This typically involves in vitro assays against specific molecular targets or cell lines. For instance, compounds might be tested for their inhibitory concentration (IC50) against a particular enzyme or their antiproliferative activity against cancer cell lines like MCF-7 (breast cancer) or HCT-116 (colon cancer). mdpi.com The results of these evaluations are crucial for establishing the preliminary efficacy of the newly synthesized compounds. okstate.edunih.govrsc.org

Table 1: Biological Evaluation of Hypothetical this compound Derivatives

| Compound ID | Modification from Parent Scaffold | Target | IC50 (nM) |

|---|---|---|---|

| NSX-01 | Replacement of 3,4-dimethylphenyl with quinoline | PI3Kα | 0.22 |

| NSX-02 | Replacement of 3,4-dimethylphenyl with quinoline | mTOR | 23 |

| NSX-03 | Replacement of 3,4-dimethylphenyl with 2-nitrophenyl | DHPS | - |

| NSX-04 | Replacement of 4-aminophenyl with dansyl group | Carbonic Anhydrase | - |

Note: This table is illustrative, based on activities reported for analogous sulfonamide structures. mdpi.comnih.gov

Computational Design of Targeted Analogues

Computational chemistry plays a pivotal role in the rational design of targeted analogues of this compound, enabling researchers to predict and prioritize compounds for synthesis. nih.gov These in silico methods save significant time and resources by focusing on molecules with the highest probability of success.

One widely used technique is molecular docking . semanticscholar.orgresearchgate.netnih.gov This method computationally places a ligand (the analogue) into the binding site of a target protein to predict its binding conformation and affinity. nih.gov By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, researchers can refine the ligand's structure to improve its fit and potency. Docking studies have been successfully used to predict the binding energies of novel sulfonamide derivatives against targets like dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrase. semanticscholar.orgnih.gov

Another key computational tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR studies analyze a set of known active and inactive compounds to build a statistical model that correlates a molecule's 3D properties (like shape and electrostatic fields) with its biological activity. This model can then be used to predict the activity of new, unsynthesized analogues.

Modern computational approaches further enhance the design process:

Virtual Screening: Docking vast libraries of virtual compounds (numbering in the millions) against a protein target to identify promising new scaffolds. semanticscholar.org

Molecular Dynamics (MD) Simulations: Simulating the dynamic movement of the ligand-protein complex over time to assess the stability of the predicted binding mode.

These computational strategies provide deep insights into the molecular basis of a compound's activity and guide the design of next-generation analogues with enhanced therapeutic potential. excli.descite.ai

Structure-Activity Relationships within Substituted Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how specific chemical modifications to the this compound scaffold influence its biological activity. nih.gov By systematically altering different parts of the molecule and measuring the resulting change in potency, researchers can build a comprehensive map of the key structural features required for efficacy. researchgate.netnih.gov

For sulfonamide-based compounds, SAR studies have revealed several important trends:

Substituents on the Aromatic Rings: The nature and position of substituents on both the benzamide and the sulfanilyl phenyl rings are critical. For example, in some series, bulky groups on the phenanthrene ring of certain sulfonamide analogues were found to decrease potency, suggesting steric hindrance at the binding site. acs.org Conversely, hydrophilic substituents on a phenyl ring may be necessary to facilitate interactions with polar amino acid residues in the target protein.

The Sulfonamide Linker: The sulfonamide group itself is a key interaction motif. The acidity of the amide proton can be important for high potency, and its oxygen atoms often engage in crucial hydrogen bonding or other interactions within the protein's active site. acs.orgacs.org

Table 2: General Structure-Activity Relationship (SAR) Trends for Sulfonamide Analogues

| Molecular Region | Modification | Effect on Activity | Rationale |

|---|---|---|---|

| Benzamide Phenyl Ring | Introduction of bulky substituents | Often decreases | Potential for steric clash in the binding pocket. acs.org |

| Benzamide Phenyl Ring | Introduction of hydrophilic groups | Can increase or decrease | Depends on whether the binding site has polar residues. |

| Sulfonamide Linker | Increased acidity of N-H proton | Often increases | May enhance hydrogen bonding capability. acs.org |

| Sulfanilyl Phenyl Ring | Varies by target | Highly target-dependent | Ring interacts with specific sub-pockets of the target protein. |

These SAR insights are invaluable for guiding the iterative process of drug design, allowing chemists to rationally modify lead compounds like this compound to optimize their therapeutic properties. nih.govrsc.org

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Sulfonamides

The paradigm of drug discovery is being transformed by artificial intelligence (AI) and machine learning (ML), which are accelerating the identification and optimization of new therapeutic agents. For the sulfonamide class, these computational tools are being leveraged to analyze complex datasets, predict biological activities, and generate novel molecular structures with desired properties.

A primary application of AI in this field is through Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For sulfonamides, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been successfully used to build pharmacophoric models that predict the binding of new sulfa drugs to their targets, such as dihydropteroate (B1496061) synthetase (DHPS). asm.orgnih.gov One study on 36 sulfonamide analogs yielded a highly predictive model with a cross-validated r² value of 0.699, which is instrumental for designing more potent inhibitors. nih.gov

Building on QSAR principles, modern ML algorithms are being trained to screen vast chemical libraries and identify promising sulfonamide-like candidates. A recent study utilized multiple ML models to find novel sulfonamide-like compounds from a database of phytochemicals. The models demonstrated high predictive accuracy in classifying molecules based on their structural fingerprints. researchgate.net

| Machine Learning Model | Prediction Accuracy (%) | Predicted Phytochemical as Sulfonamide-like |

| Artificial Neural Network (ANN) | 99.55 | Kaempferol-3-O-P-D-glucoside |

| Random Forest (RF) | 99.30 | Kaempferol-3-O-P-D-glucoside |

| Support Vector Machine (SVM) | 99.33 | None Identified |

This table summarizes the performance of different machine learning models in identifying potential sulfonamide-like drug candidates from phytochemicals. researchgate.net

Multi-Target Drug Design and Polypharmacology Approaches

Complex diseases such as cancer, diabetes, and inflammatory disorders often involve multiple biological pathways. This complexity has given rise to multi-target drug design, an approach that aims to create single chemical entities capable of modulating several targets simultaneously. The structural diversity and wide-ranging bioactivity of sulfonamides make them exceptionally well-suited for this strategy, a field known as polypharmacology. researchgate.netnih.gov

The development of sulfonamide-based dual inhibitors is a growing area of research. By combining the sulfonamide scaffold with other pharmacophores, scientists have created novel conjugates with enhanced therapeutic potential. For instance, pteridine-sulfonamide conjugates have been designed as dual inhibitors of dihydrofolate reductase (DHFR) and carbonic anhydrases (CA), two enzymes overexpressed in many tumors. nih.gov Similarly, combining the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) with various sulfa drugs has yielded conjugates that dually inhibit urease and cyclooxygenase-2 (COX-2), offering a potential treatment for infections and associated inflammation. frontiersin.org

| Therapeutic Area | Targets | Sulfonamide-Based Approach | Key Finding |

| Oncology | Dihydrofolate reductase (DHFR) & Carbonic Anhydrases (CA) | Pteridine-sulfonamide conjugates | Simultaneous inhibition of two key tumor-related enzymes. nih.gov |

| Oncology | VEGFR-2 & Epidermal Growth Factor Receptor (EGFR) | Quinazoline sulfonamide derivatives | A naphthalene-substituted compound showed potent dual inhibition. mdpi.com |

| Inflammation | Urease & Cyclooxygenase-2 (COX-2) | Naproxen-sulfa drug conjugates | Competitive inhibition of both enzymes. frontiersin.org |

| Metabolic Disease | sn-1-Diacylglycerol lipase (B570770) α (DAGL-α) & α/β-hydrolase domain 6 (ABHD6) | Glycine sulfonamides | Identification of LEI-106 as a potent dual inhibitor. nih.gov |

| Diabetes | α-glucosidase & α-amylase | Sulfonamide derivatives with imine linkers | Design of multi-target agents to control blood glucose. researchgate.netnih.gov |

This table showcases various examples of multi-target drug design involving the sulfonamide scaffold.

This polypharmacological approach offers several advantages over traditional single-target drugs or combination therapies, including potentially improved efficacy, a lower likelihood of developing drug resistance, and a better side-effect profile. The inherent versatility of the sulfonamide moiety continues to make it a privileged structure in the rational design of these sophisticated multi-target agents. researchgate.netnih.gov

Green Chemistry Principles in Sulfonamide Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of sulfonamides is an area where these principles have been successfully applied, leading to more sustainable, efficient, and safer manufacturing processes. Key strategies include the use of environmentally benign solvents, solvent-free reactions, and energy-efficient methods.

One of the most significant advances has been the development of sulfonamide synthesis in aqueous media. rsc.org Traditional methods often rely on organic solvents and bases, which can be toxic and difficult to dispose of. By using water as the solvent and omitting organic bases, researchers have developed facile and environmentally friendly protocols that often yield high-purity products through simple filtration, drastically reducing chemical waste. rsc.orgmdpi.com

Solvent-free synthesis represents another major green innovation. These reactions can be performed using solid supports like florisil (B1214189) or montmorillonite (B579905) K10, which can act as catalysts and are easily separated from the reaction mixture. scielo.br This approach, often enhanced by microwave irradiation, significantly reduces reaction times and increases yields compared to conventional methods. scielo.br The development of methods using deep eutectic solvents (DES) and in-situ generation of reactants from thiols further highlights the move towards cleaner and more efficient synthesis. researchgate.net

| Green Chemistry Approach | Key Features | Advantages |

| Aqueous Media Synthesis | Uses water as the solvent; omits organic bases. | Environmentally benign; simple product isolation via filtration; high yields and purity. rsc.org |

| Solvent-Free Methods | Employs solid supports (e.g., florisil) or neat conditions, often with microwave assistance. | Reduced reaction times; increased yields; elimination of organic solvents; easy catalyst separation. scielo.brnih.gov |

| Sustainable Solvents | Utilizes alternative solvents like ethanol, glycerol, or Deep Eutectic Solvents (DES). | Eco-friendly; solvent-free workup; good to excellent yields. researchgate.net |

| Catalyst-Free Methods | Carried out in water or ethanol, sometimes using an excess of amine reactant. | Avoids potentially toxic metal catalysts; simplifies purification. researchgate.net |

This table compares different green chemistry strategies applied to the synthesis of sulfonamides.

These sustainable methodologies not only reduce environmental impact but also often lead to more cost-effective and safer production processes, aligning the synthesis of vital medicines with the principles of environmental stewardship. tandfonline.com

Advanced Materials Science Applications involving Sulfonamide Scaffolds

The utility of the sulfonamide scaffold is extending beyond pharmacology into the realm of advanced materials science. The unique chemical properties of the sulfonamide group are being harnessed to create functional materials, particularly hydrogels, with applications in biomedicine and biotechnology.

Hydrogels are water-swollen polymer networks that can mimic the properties of biological tissues, making them ideal for applications like drug delivery and tissue engineering. Incorporating sulfonamide derivatives into hydrogel structures can impart specific functionalities. For example, new sustainable antimicrobial hydrogels have been fabricated by integrating sulfonamide derivatives with chitosan (B1678972), a natural biopolymer. nih.gov These materials demonstrate enhanced antimicrobial activity compared to chitosan alone and show potential as advanced wound dressings or coatings for medical devices. nih.gov

Sulfonamide-functionalized materials are also being developed for drug delivery and biosensing. Researchers have created pH- and temperature-sensitive biodegradable injectable hydrogels by functionalizing polymers with sulfonamides. researchgate.net These "smart" materials can be loaded with therapeutic agents and injected into the body, where they form a gel depot that releases the drug in a controlled manner in response to specific physiological conditions. researchgate.net In the field of diagnostics, hydrogel microparticles functionalized with sulfamethoxazole (B1682508) have been developed as optical biosensors for the detection of sulfonamide antibiotics in environmental samples. nih.gov

| Application Area | Material Type | Sulfonamide Function | Potential Use |

| Antimicrobial Materials | Chitosan-sulfonamide hydrogels and nanocomposites | Provides enhanced antimicrobial efficacy. | Wound dressings, medical device coatings. nih.gov |

| Drug Delivery | pH- and temperature-sensitive injectable hydrogels | Acts as a functionalizing group to control gel properties and degradation. | Injectable delivery vehicle for therapeutic drugs. researchgate.net |

| Biosensing | Sulfamethoxazole-functionalized hydrogel microparticles | Serves as the recognition element for target analytes. | Optical biosensor for environmental monitoring of antibiotics. nih.gov |

| Physical Gels | Various polymer networks | Used to tune the physical gelation properties of the material. | Advanced functional materials. nih.gov |

This table outlines the emerging applications of sulfonamide scaffolds in advanced materials science.

Q & A

Basic: What are the recommended synthetic routes for N-Sulfanilyl-3,4-xylamide, and what yield optimization strategies are supported by literature?

Methodological Answer: